molecular formula C8H2N4O2 B11483199 2,1,3-Benzoxadiazole-5,6-dicarbonitrile 1-oxide

2,1,3-Benzoxadiazole-5,6-dicarbonitrile 1-oxide

Cat. No.: B11483199
M. Wt: 186.13 g/mol
InChI Key: QLWBVUQXDHPWMI-UHFFFAOYSA-N
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Description

5,6-Dicyano-2,1,3-benzoxadiazol-1-ium-1-olate is a heterocyclic compound known for its unique electronic properties. It is often used in various fields of scientific research due to its ability to act as an electron acceptor. This compound is characterized by the presence of two cyano groups and a benzoxadiazole ring, which contribute to its high electron affinity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dicyano-2,1,3-benzoxadiazol-1-ium-1-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethynyl-5,6-difluoro-7-(methoxyphenyl)-2,1,3-benzothiadiazole with a cyanating agent. The reaction is usually catalyzed by a metal catalyst and proceeds through a sequence of annulation and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,6-Dicyano-2,1,3-benzoxadiazol-1-ium-1-olate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano groups or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxadiazole compounds.

Scientific Research Applications

5,6-Dicyano-2,1,3-benzoxadiazol-1-ium-1-olate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 5,6-dicyano-2,1,3-benzoxadiazol-1-ium-1-olate exerts its effects is primarily through its ability to accept electrons. This electron-accepting property is due to the presence of cyano groups and the benzoxadiazole ring, which stabilize the negative charge. The compound interacts with various molecular targets, including electron-rich species, facilitating electron transfer processes and influencing the electronic properties of the systems it is part of .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dicyano-2,1,3-benzoxadiazol-1-ium-1-olate is unique due to its specific electronic properties conferred by the benzoxadiazole ring and cyano groups. This makes it particularly effective as an electron acceptor and useful in a wide range of applications, from organic electronics to biological imaging.

Properties

Molecular Formula

C8H2N4O2

Molecular Weight

186.13 g/mol

IUPAC Name

3-oxido-2,1,3-benzoxadiazol-3-ium-5,6-dicarbonitrile

InChI

InChI=1S/C8H2N4O2/c9-3-5-1-7-8(2-6(5)4-10)12(13)14-11-7/h1-2H

InChI Key

QLWBVUQXDHPWMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=[N+](ON=C21)[O-])C#N)C#N

Origin of Product

United States

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